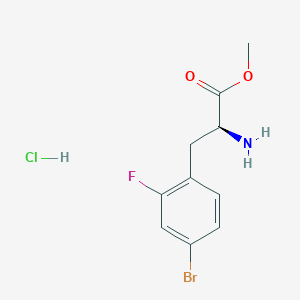
Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl” is likely a compound containing a bromine and a fluorine atom on a phenyl ring, which is attached to a propanoate group with an amino group and a methyl ester .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring substituted with bromine and fluorine atoms, attached to a propanoate group with an amino group and a methyl ester .Chemical Reactions Analysis
Reactions involving this compound could include those typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the bromine and fluorine substituents on the phenyl ring could direct these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase its reactivity compared to similar compounds without these halogens .Scientific Research Applications
Subheading Antidepressive Activity and Synthesis
The compound Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl has been utilized in the synthesis of complex molecular structures that exhibit potential antidepressive activities. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a compound structurally similar to Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl, showcased promising antidepressant activities in mouse forced swimming tests, suggesting the therapeutic potential of such compounds in psychiatric medicine (Yuan, 2012).
Synthesis and Application in Stereoselective Synthesis
Subheading Stereoselective Synthesis of Amino Acids
In the realm of organic chemistry, Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl contributes to the stereoselective synthesis of γ-Fluorinated α-Amino acids. The synthesis involves diastereoselective alkylation in the presence of LDA at low temperatures, showcasing the compound's role in creating structurally intricate and optically active molecules (Laue et al., 2000).
Synthesis and Application in Antimicrobial Activity
Subheading Potential Antimicrobial Applications
Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl is also a precursor in synthesizing compounds with potential antimicrobial applications. Substituted phenyl azetidines, synthesized from compounds structurally related to it, have been studied for their antimicrobial properties, suggesting a broader spectrum of biological applications (Doraswamy & Ramana, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHBEOMKWJVGY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)
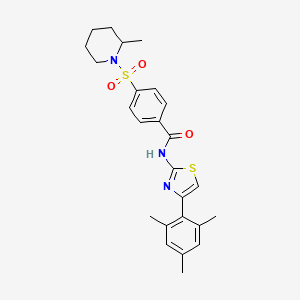
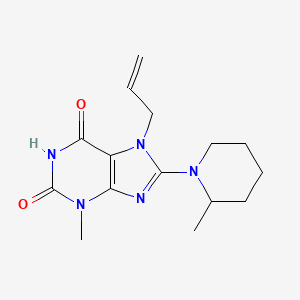


![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)
![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)
![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)
![N-[1-(3,5-Dichlorophenyl)-3-hydroxypropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443240.png)
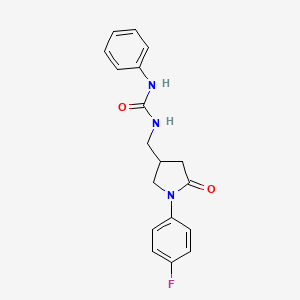
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)
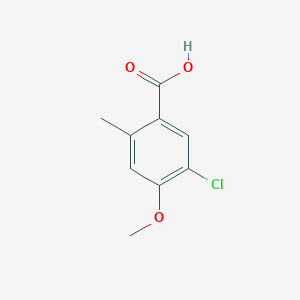
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2443248.png)
